Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-tert-butyl-N-methylaniline
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-tert-butyl-N-methylaniline
This technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes data integrity, synthetic utility, and critical safety considerations regarding impurity profiling.
Executive Summary
4-tert-butyl-N-methylaniline (CAS 5279-59-4) is a secondary aromatic amine serving as a critical intermediate in the synthesis of polymerization co-initiators, dyes, and pharmaceutical active ingredients (APIs). While its steric bulk—conferred by the para-tert-butyl group—offers unique stability profiles, its nature as a secondary amine necessitates rigorous control strategies to mitigate nitrosamine formation (NDSRIs) in drug development. This guide provides an exhaustive technical profile, validated synthetic protocols, and safety assessments.
Molecular Identity & Physicochemical Constants[1][2][3][4][5]
The following data consolidates experimental and predicted values for 4-tert-butyl-N-methylaniline. Researchers should note the distinction between this secondary amine and its primary precursor (4-tert-butylaniline).
| Property | Value | Technical Note |
| IUPAC Name | N-methyl-4-(2-methyl-2-propanyl)aniline | Often referred to as p-tert-butyl-N-methylaniline. |
| CAS Registry Number | 5279-59-4 | Distinct from precursor 4-tert-butylaniline (CAS 769-92-6).[1] |
| Molecular Formula | C₁₁H₁₇N | Carbon: 80.93%; Hydrogen: 10.50%; Nitrogen: 8.58%. |
| Molecular Weight | 163.26 g/mol | Monoisotopic Mass: 163.1361. |
| Boiling Point | 103–105 °C @ 6 Torr | High-vacuum distillation required for purification. |
| Physical State | Colorless to pale yellow oil | Oxidizes to reddish-brown upon air/light exposure. |
| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Immiscible in water; soluble in dilute acid (protonation). |
Synthetic Pathways & Mechanistic Insight[6]
The synthesis of 4-tert-butyl-N-methylaniline favors Reductive Amination over direct alkylation. Direct methylation with methyl iodide often leads to over-alkylation, yielding the quaternary ammonium salt or the tertiary amine (N,N-dimethyl), which are difficult to separate.
Preferred Route: Reductive Amination
This pathway utilizes 4-tert-butylaniline and formaldehyde (or paraformaldehyde) in the presence of a hydride donor. The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is irreversibly reduced to the secondary amine.
Mechanism Visualization (DOT):
Protocol: Reductive Amination using NaCNBH₃
Rationale: Sodium cyanoborohydride (NaCNBH₃) is preferred over NaBH₄ due to its selectivity for imines at slightly acidic pH (pH 5–6), preventing the reduction of the aldehyde itself.
Step-by-Step Methodology:
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Reagent Prep: Dissolve 4-tert-butylaniline (10 mmol, 1.49 g) in Methanol (30 mL).
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Imine Formation: Add Paraformaldehyde (15 mmol, 0.45 g) and Acetic Acid (glacial, 1 mL) to adjust pH to ~5. Stir at room temperature for 2 hours.
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Reduction: Cool to 0°C. Portion-wise, add NaCNBH₃ (15 mmol, 0.94 g). Caution: Hydrogen gas evolution.
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Reaction: Allow to warm to room temperature and stir overnight (12h). Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
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Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography or vacuum distillation (bp 103°C @ 6 Torr).
Analytical Characterization
Validating the identity of C₁₁H₁₇N requires distinguishing it from the primary amine starting material and the tertiary amine byproduct.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the t-butyl group.
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δ 6.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the N-methyl group (shielded by electron donation).
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δ 3.50 (br s, 1H): N-H proton. Diagnostic peak. (Absent in tertiary amine).
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δ 2.82 (s, 3H): N-CH₃ protons. (Primary amine lacks this; Tertiary amine shows 6H).
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δ 1.30 (s, 9H): tert-Butyl protons.
Mass Spectrometry (EI/ESI)
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Molecular Ion (M+): 163.1 m/z.
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Base Peak: Often m/z 148 (Loss of methyl group from t-butyl or N-methyl).
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Fragmentation: Loss of the t-butyl group yields characteristic ions at m/z 106.
Critical Safety: Nitrosamine Impurity Profiling
For pharmaceutical scientists, the presence of 4-tert-butyl-N-methylaniline introduces a specific regulatory risk under ICH M7 guidelines. As a secondary amine, it is a direct precursor to Nitrosamine Drug Substance-Related Impurities (NDSRIs) .
The Risk: N-nitroso-4-tert-butyl-N-methylaniline
If this intermediate encounters nitrosating agents (nitrites in excipients, solvents, or water) under acidic conditions, it forms the N-nitroso derivative.
Pathway Visualization (DOT):
Mitigation Strategies
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Scavengers: Use Ascorbic Acid or Alpha-tocopherol in formulation to quench nitrites.
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Solvent Audits: Ensure solvents (DMF, NMP) are free of dimethylamine and nitrite impurities.
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Process pH: Avoid acidic aqueous workups in the presence of nitrite salts.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22497, 4-tert-Butyl-N-methylaniline. Retrieved from [Link]
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European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] (ICH M7 Guidelines). Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] (Standard protocol reference). Retrieved from [Link]
